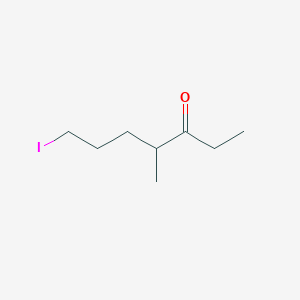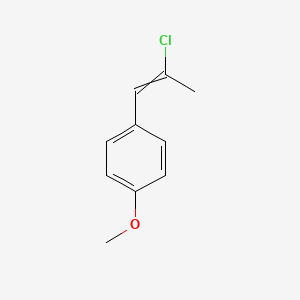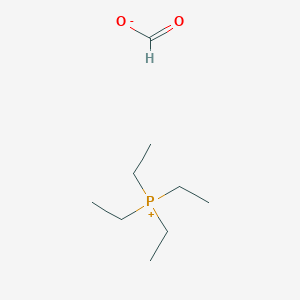
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine or iodine . The reaction conditions often involve the use of solvents like ethanol and catalysts such as silica chloride or ammonium 12-molybdophosphate .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit or activate specific biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride stands out due to its unique combination of ethyl, methyl, and phenyl groups, which contribute to its distinct chemical properties and potential biological activities .
Propiedades
Número CAS |
119835-58-4 |
|---|---|
Fórmula molecular |
C12H14ClNS |
Peso molecular |
239.76 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium;chloride |
InChI |
InChI=1S/C12H14NS.ClH/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RTGYNRWAFPEJLW-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(S[N+](=C1)C2=CC=CC=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
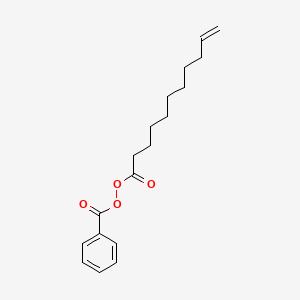
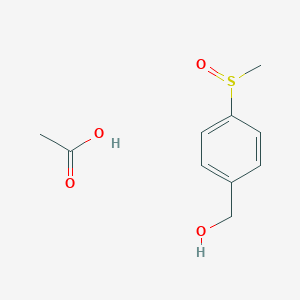
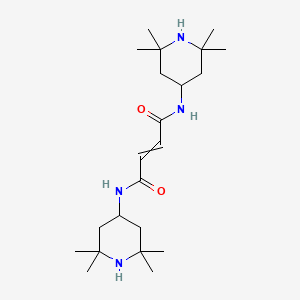
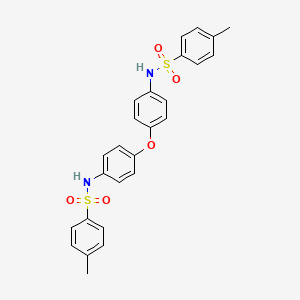


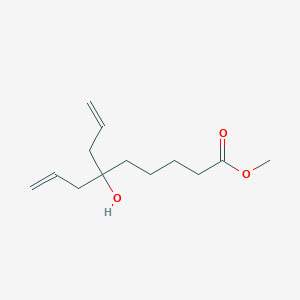
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
